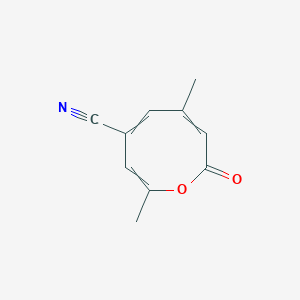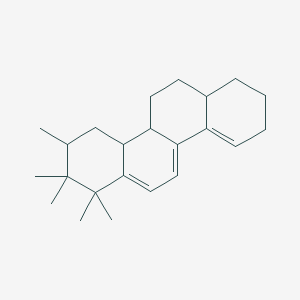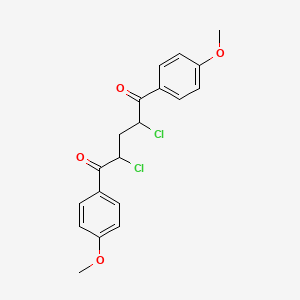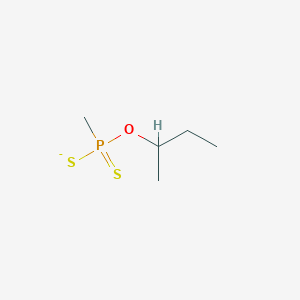
2-Methylnonadecan-2-yl chloro(oxo)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylnonadecan-2-yl chloro(oxo)acetate is a chemical compound with the molecular formula C22H43ClO3 It is a derivative of nonadecane, featuring a chloro(oxo)acetate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylnonadecan-2-yl chloro(oxo)acetate typically involves the esterification of 2-methylnonadecan-2-ol with chloro(oxo)acetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methylnonadecan-2-yl chloro(oxo)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloro(oxo)acetate group to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines, thiols, or other substituted derivatives.
Scientific Research Applications
2-Methylnonadecan-2-yl chloro(oxo)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in studies involving lipid metabolism and membrane structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methylnonadecan-2-yl chloro(oxo)acetate involves its interaction with various molecular targets. The chloro(oxo)acetate group can undergo hydrolysis to release reactive intermediates that interact with cellular components. These interactions can affect biochemical pathways and cellular functions, making the compound useful in research applications.
Comparison with Similar Compounds
Similar Compounds
2-Methylnonadecan-2-yl acetate: Lacks the chloro group, making it less reactive in certain chemical reactions.
Nonadecan-2-yl chloro(oxo)acetate: Similar structure but without the methyl group, affecting its physical and chemical properties.
2-Methylnonadecan-2-yl chloroacetate: Similar but lacks the oxo group, altering its
Properties
CAS No. |
93831-95-9 |
|---|---|
Molecular Formula |
C22H41ClO3 |
Molecular Weight |
389.0 g/mol |
IUPAC Name |
2-methylnonadecan-2-yl 2-chloro-2-oxoacetate |
InChI |
InChI=1S/C22H41ClO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(2,3)26-21(25)20(23)24/h4-19H2,1-3H3 |
InChI Key |
PUJHNQWDLYTYDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(C)(C)OC(=O)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(Dipropylamino)ethyl]-3-(pyridin-2-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B14348776.png)



![N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide](/img/structure/B14348792.png)






![7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine](/img/structure/B14348846.png)
